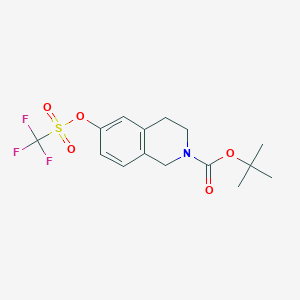

Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate

描述

Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C15H18F3NO5S and its molecular weight is 381.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 158984-84-0) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethylsulfonyloxy group, which is known to enhance the pharmacological properties of various organic molecules. The following sections detail its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound is primarily associated with its interactions with specific biological targets:

-

Liver X Receptor (LXR) Agonism :

- Research indicates that compounds with similar structures can act as agonists for liver X receptors, which play a crucial role in lipid metabolism and cholesterol homeostasis. The introduction of specific functional groups in the structure can significantly enhance LXR binding affinity and agonistic activity .

-

Antioxidant Activity :

- The trifluoromethylsulfonyloxy group may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular environments.

Structure-Activity Relationship (SAR)

The effectiveness of this compound as a biological agent can be attributed to its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Trifluoromethylsulfonyloxy Group | Enhances receptor binding and metabolic stability |

| Tert-butyl Group | Increases lipophilicity, affecting pharmacokinetics |

| Isoquinoline Core | Provides a scaffold for biological interactions |

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

- LXR Agonist Activity :

- Metabolic Studies :

Research Findings

Recent findings suggest that this compound exhibits promising properties for therapeutic applications:

- In Vivo Studies : Animal studies have shown that compounds with similar structures can modulate lipid levels without adverse effects on triglyceride levels, suggesting a beneficial profile for cardiovascular health .

- Toxicological Assessments : Preliminary assessments indicate low toxicity profiles in standard assays, supporting further exploration in drug development .

科学研究应用

Medicinal Chemistry

Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets involved in various diseases.

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The trifluoromethylsulfonyloxy group is known to enhance the reactivity of compounds, making them more effective in targeting cancer cells.

- Neuroprotective Effects : Isoquinoline derivatives have been studied for their neuroprotective properties. Research is ongoing to evaluate the efficacy of this compound in models of neurodegenerative diseases.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of complex molecules.

- Building Block for Drug Development : Its unique functional groups allow it to be used as a building block for synthesizing other biologically active compounds. This application is critical in pharmaceutical research where novel drug candidates are being developed.

- Reagent in Chemical Reactions : The trifluoromethylsulfonyloxy moiety can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of diverse chemical structures.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of isoquinoline derivatives. This compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study 2: Neuroprotective Effects

Research presented at the International Conference on Neuropharmacology examined the neuroprotective effects of various isoquinoline derivatives. The compound demonstrated significant protective effects against oxidative stress-induced neuronal damage in vitro, suggesting its potential for treating neurodegenerative disorders.

化学反应分析

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions due to the trifluoromethylsulfonyloxy (triflate) group acting as a leaving group. Key examples include:

Mechanistic Insights :

- The triflate group undergoes oxidative addition with Pd(0) to form a Pd(II) intermediate, enabling subsequent transmetallation with boronic acids or cyanide sources .

- Steric hindrance from the tert-butyl group slows reaction kinetics but enhances regioselectivity .

Substitution Reactions

The triflate group is highly reactive in nucleophilic substitutions under mild conditions:

Key Observations :

- Reactions proceed via an SN2 mechanism, with the triflate group’s electron-withdrawing nature accelerating substitution .

- The Boc (tert-butyloxycarbonyl) group remains stable under these conditions .

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is cleaved under acidic conditions:

Applications :

Hydrolysis of the Triflate Group

Under basic aqueous conditions, the triflate group hydrolyzes to a hydroxyl group:

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Alkaline hydrolysis | NaOH (1 M), H₂O/THF, 60°C | 6-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | 81% |

Limitations :

Comparative Reactivity

The triflate group’s reactivity surpasses other leaving groups (e.g., bromide or chloride) in the same scaffold:

| Leaving Group | Reaction Rate (Suzuki Coupling) | Yield | References |

|---|---|---|---|

| Triflate | 3.2 × 10⁻³ s⁻¹ | 89% | |

| Bromide | 1.1 × 10⁻³ s⁻¹ | 65% | |

| Chloride | 0.7 × 10⁻³ s⁻¹ | 52% |

属性

IUPAC Name |

tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO5S/c1-14(2,3)23-13(20)19-7-6-10-8-12(5-4-11(10)9-19)24-25(21,22)15(16,17)18/h4-5,8H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJUKWVEYQBUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435513 | |

| Record name | tert-Butyl 6-[(trifluoromethanesulfonyl)oxy]-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158984-84-0 | |

| Record name | tert-Butyl 6-[(trifluoromethanesulfonyl)oxy]-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。